![molecular formula C14H16N4O3S B2922057 5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide CAS No. 1251657-97-2](/img/structure/B2922057.png)
5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
The exact mass of the compound 5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
The compound’s herbicidal properties have been investigated. In a study by Sun et al., thirty isoxazolamide compounds, including derivatives of this compound, were designed based on the structure of Isoxaflutole, a commercial herbicide. These compounds showed strong inhibitory effects on the root and stem growth of both monocotyledon and dicotyledon weeds. Some exhibited nearly 100% inhibition against tested weeds . Further research in this area could explore its mode of action and potential for sustainable weed control.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids .
Mode of Action
Based on the structure of similar compounds, it can be inferred that it might causebleaching symptoms by indirectly inhibiting the biosynthesis of carotenoids . This is a characteristic symptom of HPPD inhibitors .
Biochemical Pathways
The compound likely affects the carotenoid biosynthesis pathway . Carotenoids are important for the protection of chloroplasts and mitochondria against harmful radicals. By inhibiting HPPD, the compound disrupts the production of carotenoids, leading to bleaching symptoms .
Pharmacokinetics
Similar compounds have been found to exhibit good herbicidal activity against both monocotyledon and dicotyledon weeds . This suggests that the compound might have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability and efficacy.
Result of Action
The compound likely causes bleaching symptoms in plants due to the inhibition of carotenoid biosynthesis . This can lead to the death of the plant, making the compound an effective herbicide .
properties
IUPAC Name |
5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-7-11(13(20)18(2)3)22-14(15-7)16-12(19)9-6-10(21-17-9)8-4-5-8/h6,8H,4-5H2,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCXLKKCMIQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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